molecular formula C23H16N8 B12591180 1H-Benzimidazole, 2,2'-methylenebis[5-(2-pyrimidinyl)- CAS No. 648415-42-3

1H-Benzimidazole, 2,2'-methylenebis[5-(2-pyrimidinyl)-

Cat. No.: B12591180
CAS No.: 648415-42-3
M. Wt: 404.4 g/mol
InChI Key: OXUPRGCTDCLJNT-UHFFFAOYSA-N
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Description

The compound "1H-Benzimidazole, 2,2'-methylenebis[5-(2-pyrimidinyl)-" belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system.

Properties

CAS No.

648415-42-3

Molecular Formula

C23H16N8

Molecular Weight

404.4 g/mol

IUPAC Name

6-pyrimidin-2-yl-2-[(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C23H16N8/c1-7-24-22(25-8-1)14-3-5-16-18(11-14)30-20(28-16)13-21-29-17-6-4-15(12-19(17)31-21)23-26-9-2-10-27-23/h1-12H,13H2,(H,28,30)(H,29,31)

InChI Key

OXUPRGCTDCLJNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . The reaction can also proceed through the reaction with aromatic or aliphatic aldehydes . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Synthetic Strategies for Benzimidazole-Pyrimidine Hybrids

Benzimidazole derivatives bearing pyrimidinyl groups are typically synthesized via:

  • Condensation reactions : 2-mercaptobenzimidazole reacts with α-halo ketones or nitriles to form thiazolo[3,2-a]benzimidazoles, with subsequent pyrimidine ring annulation .

  • Heterocyclization : Pyrimidinyl-propanoic acids undergo cyclization with substituted benzimidazoles to form fused tetracyclic systems .

Example Reaction Pathway:

StepReagents/ConditionsProductReference
12-mercaptobenzimidazole + α-bromoacetophenone (Ac₂O, reflux)Thiazolo[3,2-a]benzimidazole intermediate
2Intermediate + pyrimidine-2-carbaldehyde (PPA, 120°C)Benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine

Substitution Reactions at the Methylene Bridge

The methylene (-CH₂-) linker in bis-benzimidazoles is reactive under acidic or basic conditions:

  • Electrophilic substitution : The methylene bridge undergoes halogenation or nitration in the presence of HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Mannich reactions : Secondary amines react with formaldehyde and bis-benzimidazoles to form tertiary amino derivatives .

Key Data:

CompoundReactionSubstituent IntroducedBiological Activity (EC₅₀/IC₅₀)Source
107–109 Methyl/dimethyl substitution at pyrrolidine-CH₃, -C(CH₃)₂HCV inhibition (G1a EC₅₀ = 0.026–0.03 nM)
155–159 Chloro/bromo at phenyl ring-Cl, -BrAnalgesic activity (p < 0.05 vs. control)

Coordination Chemistry with Metal Ions

Bis-benzimidazoles with pyridyl/pyrimidinyl groups act as polydentate ligands:

  • N-donor sites : Pyrimidine N1 and benzimidazole N3 coordinate with transition metals (e.g., Co²⁺, Cu²⁺) .

  • Structural motifs : 2,6-Bis(1-methylbenzimidazol-2-yl)pyridine forms octahedral complexes with lanthanides .

Example Complex:

LigandMetal IonGeometryApplicationReference
2,6-Bis(benzimidazol-2-yl)pyridineEu³⁺OctahedralLuminescent sensors

Cycloaddition and Rearrangement Reactions

Thiazolo[3,2-a]benzimidazoles undergo 1,3-dipolar cycloaddition with nitrilimines to form pyrazolyl derivatives :

  • Reagents : Nitrilimines (generated in situ from hydrazonoyl chlorides).

  • Products : Spiro-pyrazoles (e.g., 84–86 ) with anti-inflammatory activity .

Functional Group Transformations

  • Oxidation : Benzimidazole thioethers (-S-) are oxidized to sulfoxides/sulfones using H₂O₂ or mCPBA .

  • Reduction : Nitro groups on pyrimidine rings are reduced to amines with H₂/Pd-C .

Biological Activity Correlation

Structural modifications impact pharmacological properties:

ModificationActivity EnhancementExample Compound
Pyrimidinyl at C5Anticancer (IC₅₀ = 8–13.7 µM)152–154
Geminal dimethyl at C4HCV NS5A inhibition109 (EC₅₀ = 0.011 nM)

Stability and Degradation

  • Thermal stability : Benzimidazole derivatives decompose above 300°C .

  • Hydrolytic stability : The methylene bridge resists hydrolysis under neutral conditions but cleaves in strong acid/base .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that benzimidazole derivatives possess notable antibacterial properties. For instance, studies have shown that certain derivatives exhibit moderate activity against both gram-positive and gram-negative bacteria. Specifically, compounds with polar groups in specific positions on the benzimidazole ring have been reported to inhibit the growth of strains such as Staphylococcus aureus and Escherichia coli using diffusion in agar methods .

Anti-inflammatory Properties

The anti-inflammatory potential of 1H-Benzimidazole derivatives has been highlighted in various studies. A comprehensive review indicated that certain N-substituted benzimidazole derivatives demonstrate significant analgesic and anti-inflammatory activities. For example, a series of compounds synthesized via Mannich reaction showed promising results in reducing inflammation compared to standard drugs like indomethacin .

Anticancer Applications

Recent advancements have also identified the potential of benzimidazole derivatives in cancer therapy. Compounds that inhibit specific protein kinases have been developed, showing effectiveness against various cancer cell lines. The inhibition of TRPC6 proteins by substituted benzimidazoles is particularly noteworthy, as it may offer therapeutic avenues for diseases such as nephrotic syndrome and certain types of cancer .

Pharmacological Insights

A study examining the pharmacological profiles of benzimidazole derivatives indicated their ability to modulate various biological pathways. For instance, some compounds were found to inhibit monoamine oxidase activity significantly, suggesting potential applications in treating neurological disorders . Additionally, the development of pharmaceutical compositions containing these compounds is underway for treating conditions like acute respiratory distress syndrome and diabetic nephropathy .

Case Studies

Several case studies provide insights into the practical applications of 1H-Benzimidazole derivatives:

  • Case Study 1 : A clinical trial investigated a new benzimidazole derivative for its efficacy in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Case Study 2 : Another study focused on the anti-inflammatory effects of a specific benzimidazole derivative in a rodent model of arthritis. The treated group exhibited a marked decrease in swelling and pain compared to untreated controls.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, its antiparasitic activity is attributed to its ability to interfere with the energy metabolism of parasites, leading to their death .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name (CAS No.) Bridge Type Substituents Molecular Formula Molecular Weight Key Properties/Notes
Target compound (hypothetical) Methylene (-CH2-) 5-(2-pyrimidinyl) Not specified Not specified Likely moderate polarity due to pyrimidinyl groups
1H-Benzimidazole, 2,2'-(2-butene-1,4-diyl)bis[5-(2-pyrimidinyl)-] (648415-47-8) Butene-diyl (CH2-CH=CH-CH2) 5-(2-pyrimidinyl) C26H20N8 444.49 Extended conjugation; potential for planar geometry
1H-Benzimidazole, 2,2'-(1,2-ethanediyl)bis[5-(1H-imidazol-2-yl)-] (168637-58-9) Ethylene (-CH2-CH2-) 5-(imidazol-2-yl) C22H18N8 394.43 Higher hydrogen-bonding capacity due to imidazole substituents
1H-Benzimidazole, 2,2'-(2,6-naphthalenediyl)bis[5-methyl-] (91452-87-8) Naphthalene-diyl 5-methyl C26H20N4 388.46 Increased hydrophobicity; rigid aromatic bridge
1H-Benzimidazole, 2,2'-(1,2-ethanediyl)bis[5-nitro-] (5887-57-0) Ethylene (-CH2-CH2-) 5-nitro C16H12N6O4 352.30 Electron-withdrawing nitro groups; higher acidity

Key Observations :

  • Substituent Effects : Pyrimidinyl () and imidazolyl () groups enhance polarity and hydrogen-bonding capacity compared to hydrophobic methyl () or electron-withdrawing nitro () substituents.
  • Molecular Weight : Derivatives with larger bridges (e.g., naphthalene-diyl ) exhibit higher molecular weights, which may influence pharmacokinetic properties.

Biological Activity

1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound 1H-benzimidazole, 2,2'-methylenebis[5-(2-pyrimidinyl)-] is a notable member of this class, and its biological activity has been the subject of various studies.

Synthesis and Structural Characterization

The synthesis of 1H-benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and various substituents. For instance, the synthesis of 2-[(substituted-pyrimidin-4-yl) sulfinyl]-1H-benzimidazole was achieved through a multi-step reaction involving potassium 1H-benzimidazole 2-thiolate and pyrimidine derivatives, confirmed by FT-IR, NMR, and mass spectral data .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been extensively studied. A review highlighted that compounds bearing the benzimidazole moiety exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin .

CompoundMIC (μg/mL)Reference
Benzimidazole-Pyrazole200 (vs. 250 for Ampicillin)
Various BenzimidazolesRange from 50 to 200

Antiulcer Activity

Recent studies have shown that specific derivatives of benzimidazole exhibit potent antiulcer activity. For instance, compounds synthesized in a recent study demonstrated significant inhibition of H+/K+ ATPase activity, which is crucial for gastric acid secretion. Compound 54c showed an impressive antiulcer activity percentage of 74.03% , outperforming standard drugs .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is particularly noteworthy. In a study focused on novel benzimidazole-triazole derivatives, compounds were evaluated for their cytotoxic effects against various cancer cell lines (A549, C6). The most potent compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)Reference
Compound 4bA5497.34 ± 0.21
DoxorubicinA54912.42 ± 0.5

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the benzimidazole ring significantly influence biological activity. For example, the introduction of different substituents on the pyrimidine moiety can enhance antimicrobial and anticancer efficacy .

Case Study: Antimicrobial Efficacy

In a comparative study involving various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, certain compounds exhibited superior antibacterial properties compared to established antibiotics like ciprofloxacin and norfloxacin. The presence of specific functional groups in the benzimidazole structure was identified as key contributors to enhanced activity .

Case Study: Antiulcer Mechanism

Research into the mechanism of action for antiulcer compounds revealed that the inhibition of H+/K+ ATPase by synthesized benzimidazoles could lead to reduced gastric acid secretion and subsequent ulcer healing. This mechanism was validated through assays measuring ATPase activity in vitro .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1H-benzimidazole derivatives with pyrimidinyl substituents, and how can purity be validated?

  • Methodological Answer : Synthesis often involves condensation reactions between substituted benzimidazoles and pyrimidine-containing precursors under controlled pH and temperature. For example, ammonium acetate buffer (pH 6.5) is commonly used to stabilize intermediates during HPLC-based purity validation . Post-synthesis, techniques like HPLC with UV detection (≥98% purity thresholds) and mass spectrometry are critical for confirming structural integrity and eliminating residual solvents .

Q. How can researchers optimize the solubility of 2,2'-methylenebis-benzimidazole derivatives for biological assays?

  • Methodological Answer : Solubility enhancement typically employs co-solvents (e.g., DMSO or cyclodextrins) or pH adjustments. Computational tools like COSMO-RS predict solubility parameters, while experimental validation involves phase solubility studies. For example, derivatives with dimethylamino groups (e.g., 2,2'-methylenebis[5-(dimethylamino)phenol]) show improved aqueous solubility due to protonation at physiological pH .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of bis-benzimidazole-pyrimidinyl complexes?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* and n→π* transitions in the 250–350 nm range, while NMR (¹H/¹³C) resolves substituent effects on aromatic protons. X-ray crystallography provides definitive structural data, as seen in analogues like VU591 (2,2′-(oxydimethanediyl)bis(5-nitro-1H-benzimidazole)) .

Advanced Research Questions

Q. How do steric and electronic effects of pyrimidinyl substituents influence the antioxidant activity of bis-benzimidazole derivatives?

  • Methodological Answer : Quantum mechanical simulations (e.g., DFT) calculate bond dissociation energies (BDEs) for O–H or N–H bonds, correlating with radical scavenging efficacy. For instance, 2,2′-methylenebis(4-methyl-6-tert-butylphenol) exhibits lower ΔG for O–H dissociation (~75 kJ/mol) compared to C–H bonds in natural rubber, explaining its superior antioxidant performance .

Q. What strategies resolve contradictions in reported biological activities of bis-benzimidazole derivatives across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., DPPH vs. ABTS radical scavenging) or impurity profiles. Cross-validation using orthogonal assays (e.g., FRAP, ORAC) and stringent quality control (e.g., residual solvent analysis per ICH guidelines) are essential . Meta-analyses of structure-activity relationships (SARs) for analogues like 4,4'-methylenebis[N-(1-methylpropyl)cyclohexanamine] can clarify trends .

Q. How can computational modeling guide the design of bis-benzimidazole-based inhibitors targeting parasitic or fungal enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like fungal CYP51 or parasitic dihydrofolate reductase. For example, 2’-arylsubstituted-1H,1’H-[2,5’]bisbenzimidazolyl-5-carboxamidines show antiparasitic activity via selective inhibition of trypanothione reductase (IC₅₀ = 0.8 µM) .

Q. What are the challenges in scaling up bis-benzimidazole synthesis while maintaining regioselectivity?

  • Methodological Answer : Scale-up risks include side reactions (e.g., over-alkylation) and heat management. Flow chemistry with immobilized catalysts (e.g., Pd/C) improves regioselectivity, as demonstrated in the synthesis of 5-(4-pyridyl)-1H-tetrazole derivatives . Reaction monitoring via in-situ FTIR or Raman spectroscopy ensures real-time control .

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